Cas no 1016526-89-8 (5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid)

5-メチル-2-(チオフェン-2-イル)-1,3-オキサゾール-4-カルボン酸は、複素環化合物の一種であり、チオフェン環とオキサゾール環が融合した構造を有する。この化合物は、有機合成中間体としての有用性が高く、特に医薬品や農薬の開発において重要な役割を果たす。カルボキシル基を有するため、さらなる誘導体化が容易であり、多様な化学修飾が可能である。また、その特異的な骨格構造は、生物活性化合物の設計において優れた分子足場として機能する。高い純度と安定性を備えており、研究用途に適している。

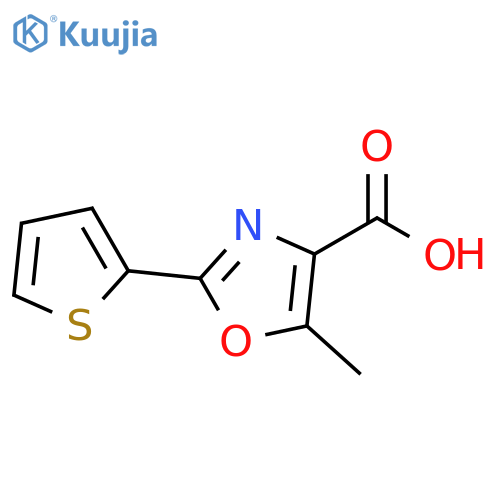

1016526-89-8 structure

商品名:5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

- 4-Oxazolecarboxylic acid, 5-methyl-2-(2-thienyl)-

- SY175289

- CS-0248609

- 5-methyl-2-thien-2-yl-1,3-oxazole-4-carboxylic acid

- AB01001388-01

- AKOS000160061

- 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid

- 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylicacid

- MFCD07379263

- 1016526-89-8

- G43249

- 5-Methyl-2-(2-thienyl)oxazole-4-carboxylic Acid

- EN300-40459

- Z283249938

-

- インチ: 1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12)

- InChIKey: OEGSXMHEARRXEI-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C(O)=O)N=C1C1SC=CC=1

計算された属性

- せいみつぶんしりょう: 209.014664g/mol

- どういたいしつりょう: 209.014664g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- ぶんしりょう: 209.22g/mol

- トポロジー分子極性表面積: 91.6Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 196-198 °C

- ふってん: 417.9±53.0 °C at 760 mmHg

- フラッシュポイント: 206.6±30.9 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-40459-2.5g |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95.0% | 2.5g |

$923.0 | 2025-02-20 | |

| Chemenu | CM467762-1g |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95%+ | 1g |

$592 | 2023-02-19 | |

| Enamine | EN300-40459-10.0g |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95.0% | 10.0g |

$2024.0 | 2025-02-20 | |

| A2B Chem LLC | AV29768-2.5g |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 2.5g |

$1007.00 | 2024-04-20 | |

| A2B Chem LLC | AV29768-500mg |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 500mg |

$407.00 | 2024-04-20 | |

| 1PlusChem | 1P019NYG-500mg |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 500mg |

$492.00 | 2025-03-03 | |

| Aaron | AR019O6S-50mg |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 50mg |

$146.00 | 2025-02-08 | |

| Aaron | AR019O6S-100mg |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 100mg |

$207.00 | 2025-02-08 | |

| Aaron | AR019O6S-1g |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 1g |

$672.00 | 2025-02-08 | |

| A2B Chem LLC | AV29768-1g |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |

1016526-89-8 | 95% | 1g |

$530.00 | 2024-04-20 |

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1016526-89-8 (5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量